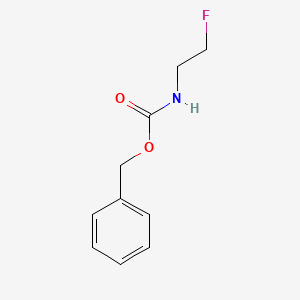
Benzyl (2-fluoroethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2-fluoroethyl)carbamate is an organic compound with the molecular formula C10H12FNO2 It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a benzyl group and the hydrogen atom of the amino group is replaced by a 2-fluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl (2-fluoroethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-fluoroethylamine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl (2-fluoroethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbonyl compounds.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Benzyl alcohol and 2-fluoroethylamine.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl (2-fluoroethyl)carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzyl (2-fluoroethyl)carbamate involves the cleavage of the carbamate group under specific conditions, releasing benzyl alcohol and 2-fluoroethylamine. The released amine can then participate in various biochemical pathways, depending on the context of its use . The molecular targets and pathways involved are specific to the application and the biological system in which the compound is used.
Comparación Con Compuestos Similares
Benzyl carbamate: Similar structure but lacks the fluoroethyl group.
Ethyl carbamate: Another carbamate derivative with different substituents.
Fluoroethyl carbamate: Similar to benzyl (2-fluoroethyl)carbamate but with different substituents on the carbamate group.
Uniqueness: this compound is unique due to the presence of both benzyl and fluoroethyl groups, which confer specific chemical properties and reactivity. The fluoroethyl group, in particular, can participate in unique substitution reactions, making this compound valuable in synthetic chemistry.
Propiedades
Fórmula molecular |
C10H12FNO2 |
|---|---|
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
benzyl N-(2-fluoroethyl)carbamate |
InChI |
InChI=1S/C10H12FNO2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) |
Clave InChI |
HAGWYFMYNIWLMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(Pentafluoroethyl)pyridin-2-yl]methanol](/img/structure/B15306919.png)
![(3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15306928.png)
![5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B15306931.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoro-1-benzothiophen-3-yl)propanoicacid](/img/structure/B15306948.png)


![tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B15306980.png)
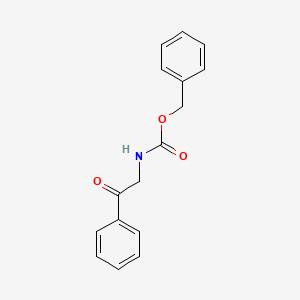
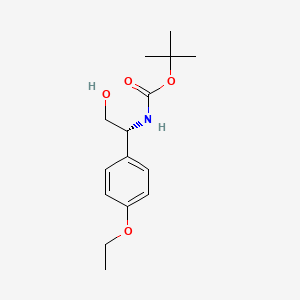
![Methyl8-amino-5-oxaspiro[3.5]nonane-2-carboxylatehydrochloride](/img/structure/B15306995.png)
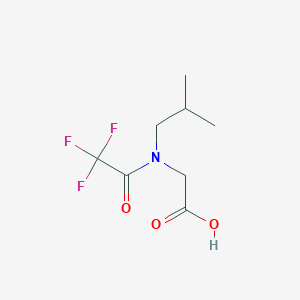
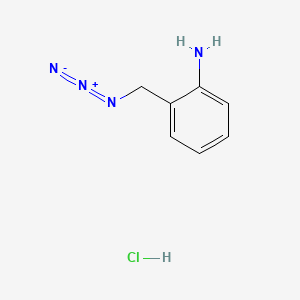
![rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans](/img/structure/B15307031.png)
